N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide typically involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . The reaction is carried out under relatively mild conditions using dimethylformamide as the solvent . The synthetic route involves the formation of an amide bond between the benzothiazole moiety and the phenyl group, followed by the attachment of the dimethylphenoxy group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to bacterial enzymes and inhibiting their activity, leading to the disruption of essential bacterial processes . This results in the inhibition of bacterial growth and proliferation. The exact molecular targets and pathways involved may vary depending on the specific bacterial strain and the conditions of the study.
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide can be compared with other benzothiazole derivatives, such as:
- N-[4-(benzothiazol-2-yl)phenyl]-octanamide
- N-[4-(benzothiazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide These compounds share similar structural features but differ in their specific functional groups and substituents. The uniqueness of this compound lies in its specific combination of the benzothiazole moiety with the dimethylphenoxy group, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H22N2O2S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C24H22N2O2S/c1-15-7-6-9-21(16(15)2)28-17(3)23(27)25-19-13-11-18(12-14-19)24-26-20-8-4-5-10-22(20)29-24/h4-14,17H,1-3H3,(H,25,27) |
InChI Key |
SMCXXMSGCGCJOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)C |
Origin of Product |
United States |
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